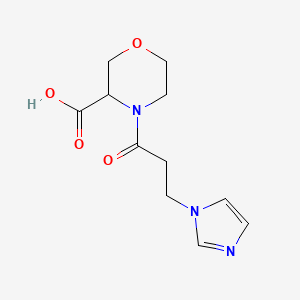
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid, also known as IMCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both imidazole and morpholine rings, making it a unique molecule with diverse properties.
Mechanism of Action
The mechanism of action of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid is not fully understood, but it is believed to act through the modulation of various cellular pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the induction of apoptosis, and the inhibition of cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties, suggesting its potential as a therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid is its synthetic accessibility, making it a readily available compound for research purposes. Additionally, its unique structure and diverse properties make it a versatile molecule with potential applications in various fields. However, one of the limitations of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid is its limited solubility in aqueous solutions, which can hinder its use in certain experiments.
Future Directions
There are numerous future directions for the research of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid. One potential direction is the investigation of its potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, the use of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid as a building block for the synthesis of novel materials with unique properties could be explored further. Finally, the development of more efficient and sustainable synthesis methods for 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid could also be a focus of future research.
Synthesis Methods
The synthesis of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid involves the reaction of 3-morpholinocarboxylic acid with 3-bromo-1-propanol in the presence of imidazole. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid with a yield of around 80%.
Scientific Research Applications
4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 4-(3-Imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been employed as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
properties
IUPAC Name |
4-(3-imidazol-1-ylpropanoyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c15-10(1-3-13-4-2-12-8-13)14-5-6-18-7-9(14)11(16)17/h2,4,8-9H,1,3,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTADFSZRMDGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCN2C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581284.png)
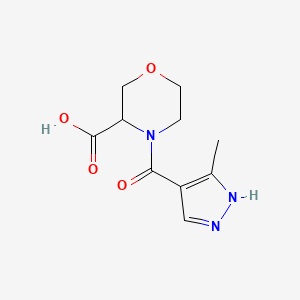
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)
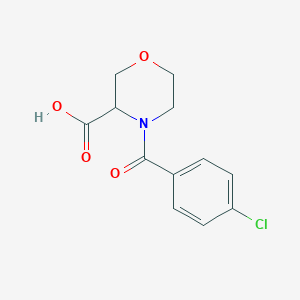
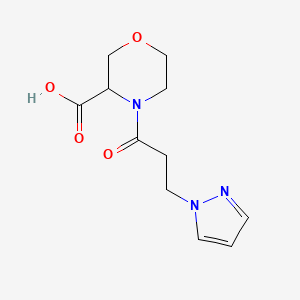

![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)

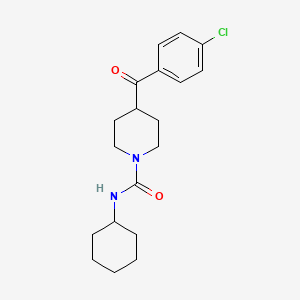
![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)
